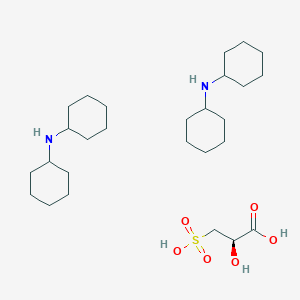
Dicyclohexylamine hemi((R)-2-hydroxy-3-sulfopropanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexylamine hemi(®-2-hydroxy-3-sulfopropanoate) is a complex organic compound that combines dicyclohexylamine with a hemi salt of ®-2-hydroxy-3-sulfopropanoate. Dicyclohexylamine is a secondary amine with the chemical formula HN(C₆H₁₁)₂, known for its applications in various chemical processes . The compound is notable for its stability and solubility properties, making it useful in a range of industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclohexylamine can be synthesized through several methods:
Catalytic Hydrogenation of Aniline: This method involves the hydrogenation of aniline (phenylamine) using a catalyst such as ruthenium or palladium.
Reductive Amination of Cyclohexanone: This method involves the reaction of cyclohexanone with ammonia or cyclohexylamine in the presence of a catalyst like palladium/carbon under hydrogen pressure.
Pressure Hydrogenation of Diphenylamine: This method uses a ruthenium catalyst to hydrogenate diphenylamine.
Industrial Production Methods
Industrial production of dicyclohexylamine typically involves the catalytic hydrogenation of aniline, as it is efficient and scalable. The use of supported noble metal catalysts, such as those based on niobic acid or tantalic acid, can improve yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylamine hemi(®-2-hydroxy-3-sulfopropanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamine derivatives.
Scientific Research Applications
Dicyclohexylamine hemi(®-2-hydroxy-3-sulfopropanoate) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dicyclohexylamine hemi(®-2-hydroxy-3-sulfopropanoate) involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A primary amine with similar chemical properties but different applications.
Diphenylamine: Another amine that can undergo similar reactions but has distinct uses in the chemical industry.
Uniqueness
Dicyclohexylamine hemi(®-2-hydroxy-3-sulfopropanoate) is unique due to its combination of dicyclohexylamine with a hemi salt of ®-2-hydroxy-3-sulfopropanoate, providing enhanced stability and solubility. This makes it particularly valuable in applications requiring these properties.
Properties
Molecular Formula |
C27H52N2O6S |
|---|---|
Molecular Weight |
532.8 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-hydroxy-3-sulfopropanoic acid |
InChI |
InChI=1S/2C12H23N.C3H6O6S/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;4-2(3(5)6)1-10(7,8)9/h2*11-13H,1-10H2;2,4H,1H2,(H,5,6)(H,7,8,9)/t;;2-/m..0/s1 |
InChI Key |
TUPKFVOXIJZUIT-VAGRMJETSA-N |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2.C([C@@H](C(=O)O)O)S(=O)(=O)O |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2.C(C(C(=O)O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















